REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8]([O:10]C)=[O:9])=[C:6]([CH3:12])[N:5]=[CH:4][N:3]=1.[OH-].[Na+].Cl>O>[CH3:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:12])[N:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=NC(=C1C(=O)OC)C
|
Name
|
|
Quantity
|
75.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The batch was agitated for at least one hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 20° C.
|
Type
|
TEMPERATURE
|
Details
|
The batch was cooled to between −5 and 0° C.
|
Type
|
CUSTOM
|
Details
|
within the range of −5 to +5° C.
|
Type
|
FILTRATION
|
Details
|
The batch was filtered
|
Type
|
WASH
|
Details
|
the product washed with ice cold water (2×43 ml)
|
Type
|
CUSTOM
|
Details
|
The batch was dried under vacuum at 40–45° C
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC=NC(=C1C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |